3-(Chloromethyl)benzo[d]isoxazole
Description
Properties
IUPAC Name |
3-(chloromethyl)-1,2-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTPQPGXMMWKUQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)benzo[d]isoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of ortho-nitrobenzyl chloride with hydroxylamine hydrochloride, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and solvents like ethanol or methanol .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods could include the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction rates and yields. The choice of catalysts and reaction conditions is optimized to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)benzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The compound can be oxidized to form corresponding oxides or reduced to form amines.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, and primary amines are commonly used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution: Formation of azides, thiocyanates, and amines.
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines and alcohols.
Scientific Research Applications
Synthesis and Derivatives
The synthesis of 3-(Chloromethyl)benzo[d]isoxazole can be achieved through various methods, including the modified Boekelheide rearrangement, which has been reported as an efficient approach for preparing chloromethyl-benzisoxazoles . This compound serves as an essential intermediate in the synthesis of other bioactive derivatives, such as zonisamide, a known antiepileptic drug .
Biological Activities
This compound and its derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Research indicates that benzisoxazole derivatives demonstrate significant antimicrobial properties. Studies have shown that conjugates of benzisoxazole with amino acids and peptides exhibit enhanced antimicrobial activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . Compounds derived from this compound have shown promising results in inhibiting microbial growth, with some exhibiting minimum inhibitory concentrations (MIC) significantly lower than standard antibiotics.
- Anticancer Properties : The benzisoxazole scaffold is recognized for its anticancer potential. Several studies have synthesized novel derivatives of benzisoxazole that act as anticancer agents by targeting specific pathways involved in tumor growth. For instance, phosphorodiamidate derivatives of benzisoxazole have been designed to act as prodrugs requiring bioreductive activation, showcasing their potential in cancer therapy .
- Anti-inflammatory Effects : Compounds based on the benzisoxazole structure have also been evaluated for their anti-inflammatory properties. Certain derivatives demonstrated significant activity against inflammation-related pathways, indicating their potential use in treating inflammatory diseases .
Case Studies
- Zonisamide Development : Zonisamide (3-(sulfamylmethyl)-benzo[d]isoxazole) is a notable example where this compound serves as a precursor. It has been extensively studied for its antiepileptic, anticonvulsive, and neuroprotective effects. The synthesis pathway involves the transformation of 3-bromomethyl-benzo[d]isoxazole into zonisamide through sulfonation and subsequent reactions .
- Antimicrobial Peptide Conjugates : In a study by Suhas et al., several benzisoxazole-amino acid conjugates were synthesized and tested for antimicrobial activity. The results indicated that these conjugates exhibited improved efficacy against various microorganisms compared to their non-conjugated counterparts . This highlights the potential of modifying this compound to enhance its biological activities.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)benzo[d]isoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding, it can act as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzisoxazole Core
3-Methylbenzo[d]isoxazole
- Structure : Methyl (-CH₃) group at the 3-position.
- Molecular Weight : 133.15 g/mol .
- Applications : Primarily used in life science research as a building block. Unlike the chloromethyl derivative, its lower reactivity limits its utility in synthetic modifications .
6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole
- Structure : Fluorine at position 6 and a piperidin-4-yl group at position 3.
- Molecular Weight : 220.24 g/mol .
- Applications : Key intermediate in synthesizing risperidone , a second-generation antipsychotic. The fluorine atom enhances BBB permeability, while the piperidine moiety improves receptor affinity .
- Research Findings :
3-(Chloromethyl)-6-fluorobenzo[d]isoxazole
Halogenated Derivatives
6-Bromo-3-chlorobenzo[d]isoxazole
- Structure : Bromine at position 6 and chlorine at position 3.
- Molecular Weight : 232.45 g/mol .
- Applications : Halogenation at both positions enhances electrophilicity, making it useful in cross-coupling reactions .
3-(3-Bromophenyl)benzo[d]isoxazole
Bioactive Analogues
3-(Benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione
- Structure : Benzisoxazole linked to a pyrrolidine-dione moiety.
- Applications : Anticonvulsant activity via GABA uptake inhibition. Compound 91a showed ED₅₀ = 12 mg/kg in maximal electroshock (MES) tests, outperforming older antiepileptics .
Vicinal Diaryl-Substituted Isoxazoles
- Example : 4-(4-Chlorophenyl)-5-methyl-3-(4-(pyridin-3-ylmethoxy)phenyl)isoxazole.
Reactivity of Chloromethyl Group
The chloromethyl group in 3-(Chloromethyl)benzo[d]isoxazole facilitates nucleophilic substitution reactions, enabling the attachment of amines, thiols, or aryl groups. For example:
Data Tables
Table 1. Structural and Pharmacological Comparison
Research and Development Insights
- Antipsychotic Drug Design : The 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold is critical in risperidone synthesis, with >50% oral bioavailability in preclinical models .
- Toxicity Considerations: Chloromethyl derivatives may require stability optimization to reduce off-target reactivity, a challenge less pronounced in methyl or fluorine analogues .
Q & A
What are the established synthetic routes for preparing 3-(Chloromethyl)benzo[d]isoxazole and its derivatives?
Level: Basic
Methodological Answer:
The synthesis involves cyclization of substituted benzaldoximes followed by chlorination. A representative protocol includes:
Oxime Formation: React substituted aromatic aldehydes with hydroxylamine hydrochloride under alkaline conditions (e.g., NaOH) to generate benzaldoximes (70–85% yield).
Cyclization: Treat oximes with dichloromethane, triethylamine, and N-chlorosuccinimide (NCS) to form isoxazole intermediates (e.g., (3-(substituted phenyl)isoxazol-5-yl)methanol).
Chlorination: Use phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) to introduce the chloromethyl group. Purify via recrystallization (ethanol/water) with yields of 80–90%. TLC monitors reaction progress, and IR/NMR confirms product identity .
How can researchers characterize the crystal structure and intramolecular interactions of this compound?
Level: Basic
Methodological Answer:
X-ray crystallography is the gold standard. Key steps include:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Resolve structures to ≤0.8 Å resolution.
- Structural Insights:
- The isoxazole ring (O1,N2,C3,C3a,C7a) is planar (max. deviation: 0.007 Å).
- Chloromethyl substituents exhibit dihedral angles ~70° relative to the benzisoxazole plane.
- Deviations in bond angles (e.g., C9—C3—C3a = 132.1°) arise from Cl⋯H non-bonded interactions (3.12 Å). Van der Waals forces dominate crystal packing .
What methodologies are used to evaluate the inhibitory effects of this compound derivatives on glutathione-dependent enzymes?
Level: Advanced
Methodological Answer:
Enzymatic Assays:
- Glutathione Reductase (GR): Measure NADPH oxidation at 340 nm. Derivatives like 3-(4-Chlorophenyl)isoxazole show uncompetitive inhibition (IC50 = 0.059 μM; KI = 0.011 μM).
- Glutathione S-Transferase (GST): Monitor CDNB conjugation at 340 nm. 3-(4-Bromophenyl)isoxazole acts as a competitive inhibitor (IC50 = 0.099 μM; KI = 0.059 μM).
Kinetic Analysis: Lineweaver-Burk plots differentiate inhibition types. Pre-incubate enzymes with inhibitors for 10 minutes before substrate addition .
How do computational studies (e.g., DFT, Hirshfeld analysis) enhance understanding of this compound's electronic properties?
Level: Advanced
Methodological Answer:
- Density Functional Theory (DFT): Optimize molecular geometry at B3LYP/6-311G(d,p). Analyze frontier orbitals (HOMO-LUMO gaps ~4.5 eV) to predict reactivity.
- Hirshfeld Surface Analysis: Quantify intermolecular interactions. For analogs:
- H⋯H contacts contribute >60% of crystal packing.
- Cl⋯C interactions account for <5%, aligning with crystallographic data.
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic regions, guiding functionalization strategies .
What strategies resolve contradictions in crystallographic data for halogen-substituted benzisoxazole derivatives?
Level: Advanced
Methodological Answer:
- High-Resolution Diffraction: Collect data at synchrotron facilities (≤0.7 Å) to resolve ambiguities in bond angles/thermal parameters.
- Multi-Conformer Refinement: Model alternative substituent orientations (e.g., chloromethyl group rotamers).
- Hirshfeld Surface Validation: Correlate Cl⋯H distances (e.g., 3.12 Å) with steric repulsion causing angle widening (C10—C9—C3 = 113.4° vs. 109°).
- Temperature Factor Analysis: B-factor plots distinguish static disorder from dynamic motion .
What in vitro pharmacological activities have been reported for this compound hybrids?
Level: Advanced
Methodological Answer:
Anticancer Activity:
- MTT Assay: Evaluate cytotoxicity against HT-1080 fibrosarcoma cells (72-hour exposure, 10% FBS). The benzo[1,2,3]selenadiazole–isoxazole hybrid shows IC50 = 18.6 μM.
- Selectivity Index: Compare IC50 values in cancer (HT-1080) vs. normal (MRC5) cells. A 3-(4-Chlorophenyl) derivative exhibits a selectivity index of 1.7.
Mechanistic Insights: Flow cytometry assesses apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
